molecular formula C18H18ClNO4 B2990929 2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate CAS No. 876529-87-2

2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate

Cat. No. B2990929
CAS RN: 876529-87-2
M. Wt: 347.8
InChI Key: GBBQDYMPGUGZMR-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s sources or applications if it’s a known substance .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions for each step of the synthesis .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include things like its reactivity with different reagents, its behavior under various conditions, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, optical activity, and others. These properties can often be predicted from the compound’s structure and are usually confirmed experimentally .

Scientific Research Applications

Synthesis and Application in Heterocyclic Compounds

The compound "2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate" is involved in the synthesis of various heterocyclic compounds which have potential applications in scientific research, particularly in the development of antimicrobial agents. For example, in the study of the synthesis of formazans from a Mannich base related to this compound, researchers explored its use in creating antimicrobial agents. The synthesized compounds exhibited moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Advancements in Organic Synthesis Techniques

The compound is also relevant in the context of advancements in organic synthesis techniques. Studies have demonstrated its role in the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling. This process efficiently yields 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence, highlighting the compound's utility in developing new materials with unique properties (Shimizu et al., 2009).

Development of Antimitotic Agents

Research into antimitotic agents has also involved this compound, particularly in the synthesis of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles. These compounds have been identified as potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death. This research suggests potential applications in cancer therapy and highlights the compound's significance in medicinal chemistry (Romagnoli et al., 2008).

Polymeric Protecting Groups in Peptide Synthesis

The compound's derivatives have been utilized in the synthesis of novel polymeric protecting groups for amino acids, demonstrating its application in peptide synthesis. This research provides valuable insights into the development of new materials and methodologies for the synthesis of peptides and proteins, which are crucial in various biological and medicinal applications (Gormanns & Ritter, 1994).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and other safety-related properties .

properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-23-16-4-2-3-14(11-16)18(22)24-12-17(21)20-10-9-13-5-7-15(19)8-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBQDYMPGUGZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate

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